molecular formula C5F6N2 B1626401 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine CAS No. 27077-33-4

4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine

Cat. No. B1626401
CAS RN: 27077-33-4
M. Wt: 202.06 g/mol
InChI Key: BRGQXGPRBQQRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5F6N2 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine consists of a pyrimidine ring with three fluorine atoms and a trifluoromethyl group attached . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine are not detailed in the search results, trifluoromethylpyridines and their derivatives have been used in various chemical reactions. For instance, they have been used in the preparation of aminopyridines through amination reactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine has been a subject of interest in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, showcasing its utility in creating new compounds with potential biological relevance. The study by Sukach et al. (2015) illustrates the synthesis of these analogues using Michael-like 1,4-conjugate hydrocyanation adducts (Sukach et al., 2015). Similarly, Schlosser et al. (2006) explored the stability and reactivity of 5-pyrimidyllithium species with various substituents, including trifluoromethyl, leading to the production of carboxylic acids in high yields (Schlosser et al., 2006).

Materials Science and OLED Applications

In the field of materials science, particularly in organic light-emitting diodes (OLEDs), this compound has found significant application. Chang et al. (2013) reported the use of trifluoromethyl-substituted pyrimidines in synthesizing new classes of Ir(III) phosphors. These phosphors have shown promise in high-performance sky-blue- and white-emitting OLEDs, demonstrating the material's potential in advanced electronic displays (Chang et al., 2013).

Antibacterial and Antifungal Properties

The biological activities of compounds derived from 4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine have also been investigated. Maddireddi et al. (2017) synthesized novel pyrimidine-associated thiazolidines demonstrating antibacterial properties (Maddireddi et al., 2017). Additionally, Aksinenko et al. (2016) prepared bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, showing promising antimicrobial activity against various bacteria and fungi (Aksinenko et al., 2016).

Safety and Hazards

The safety data sheet for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine is not clearly defined in the available literature. It is likely that the compound interacts with its targets, leading to changes in their function. The trifluoromethyl group in the compound could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The compound’s interaction with its targets could lead to various cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F6N2/c6-1-2(7)12-4(5(9,10)11)13-3(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGQXGPRBQQRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539090
Record name 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine

CAS RN

27077-33-4
Record name 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
Reactant of Route 6
4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.